methyl 3-[(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)sulfamoyl]thiophene-2-carboxylate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest due to its potential applications in medicinal chemistry and pharmaceutical research. The presence of the triazolo[1,5-a]pyrimidine moiety is particularly noteworthy, as it is known for its diverse biological activities.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of methyl 3-[(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)sulfamoyl]thiophene-2-carboxylate typically involves multiple steps, starting with the preparation of the triazolo[1,5-a]pyrimidine core. One common method involves the cyclization of enaminonitriles with benzohydrazides under microwave irradiation, which is a catalyst-free and eco-friendly approach
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and yield of the production process. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
Methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: Nucleophilic substitution reactions can occur at the sulfamoyl group or the thiophene ring.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Alkyl halides in the presence of a base like sodium hydroxide.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce the corresponding alcohols or amines.
Scientific Research Applications
Methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its anticancer, antimicrobial, and anti-inflammatory properties.
Industry: Utilized in the development of new materials with specific electronic or optical properties.
Mechanism of Action
The mechanism of action of methyl 3-[(3-{[1,2,4]triazolo[1,5-a]pyrimidin-6-yl}propyl)sulfamoyl]thiophene-2-carboxylate involves its interaction with specific molecular targets. The triazolo[1,5-a]pyrimidine moiety can bind to enzymes or receptors, modulating their activity. This interaction can lead to the inhibition of signaling pathways involved in cell proliferation, inflammation, or microbial growth .
Comparison with Similar Compounds
Similar Compounds
1,2,4-Triazolo[1,5-a]pyridines: Known for their biological activities, including anticancer and antimicrobial properties.
1,2,4-Triazolo[3,4-b][1,3,4]thiadiazines: Exhibits diverse pharmacological activities such as anticancer, antimicrobial, and anti-inflammatory effects.
Uniqueness
Methyl 3-(N-(3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propyl)sulfamoyl)thiophene-2-carboxylate is unique due to the combination of the triazolo[1,5-a]pyrimidine and thiophene-2-carboxylate moieties. This structural arrangement provides a distinct set of chemical and biological properties, making it a valuable compound for research and development in various fields.
Properties
IUPAC Name |
methyl 3-[3-([1,2,4]triazolo[1,5-a]pyrimidin-6-yl)propylsulfamoyl]thiophene-2-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H15N5O4S2/c1-23-13(20)12-11(4-6-24-12)25(21,22)18-5-2-3-10-7-15-14-16-9-17-19(14)8-10/h4,6-9,18H,2-3,5H2,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
CSKLHUXMUIQQDB-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(C=CS1)S(=O)(=O)NCCCC2=CN3C(=NC=N3)N=C2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H15N5O4S2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
381.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.